molecular formula C12H27B B072003 Triisobutylborane CAS No. 1116-39-8

Triisobutylborane

Cat. No.: B072003
CAS No.: 1116-39-8
M. Wt: 182.16 g/mol
InChI Key: XDSSGQHOYWGIKC-UHFFFAOYSA-N
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Description

Triisobutylborane is an organoboron compound with the chemical formula C12H27B. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used in organic synthesis and polymerization reactions due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisobutylborane can be synthesized through the hydroboration of isobutene with diborane. The reaction typically occurs under controlled conditions to ensure the selective formation of this compound. The general reaction is as follows:

2BH3+3C4H8B(C4H9)32 \text{BH}_3 + 3 \text{C}_4\text{H}_8 \rightarrow \text{B}(\text{C}_4\text{H}_9)_3 2BH3​+3C4​H8​→B(C4​H9​)3​

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydroboration processes. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: It can act as a reducing agent in various organic reactions, converting carbonyl compounds to alcohols.

    Substitution: this compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Carbonyl compounds, often under mild conditions.

    Substitution: Various electrophiles and nucleophiles, depending on the desired product.

Major Products:

    Oxidation: Boronic acids, borates.

    Reduction: Alcohols.

    Substitution: Various organoboron compounds.

Scientific Research Applications

Triisobutylborane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions and as a reducing agent.

    Biology: this compound derivatives are explored for their potential biological activities, including as enzyme inhibitors.

    Medicine: Research is ongoing into the use of boron-containing compounds in drug development, particularly for cancer treatment through boron neutron capture therapy.

    Industry: It is used in the production of polymers and as an initiator in radical polymerization processes.

Mechanism of Action

The mechanism of action of triisobutylborane involves its ability to donate electrons and form stable complexes with various substrates. In hydroboration reactions, it adds across double bonds to form organoboron intermediates. These intermediates can then undergo further transformations, such as oxidation or substitution, to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Triisopropylborane: Similar in structure but with isopropyl groups instead of isobutyl groups.

    Tri-n-butylborane: Contains n-butyl groups, differing in the branching of the alkyl chains.

    Triethylborane: Contains ethyl groups, making it less sterically hindered compared to triisobutylborane.

Uniqueness: this compound is unique due to its specific alkyl groups, which provide a balance between reactivity and stability. Its steric hindrance and electronic properties make it particularly useful in selective organic transformations and polymerization reactions.

Properties

IUPAC Name

tris(2-methylpropyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27B/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSGQHOYWGIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC(C)C)(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061500
Record name Triisobutylborane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-39-8
Record name Triisobutylboron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Borane, tris(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borane, tris(2-methylpropyl)-
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Record name Triisobutylborane
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Record name Triisobutylborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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